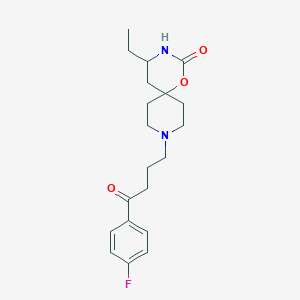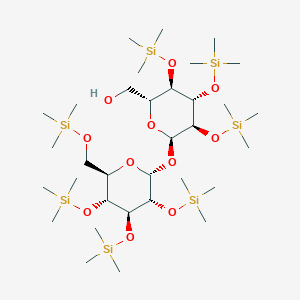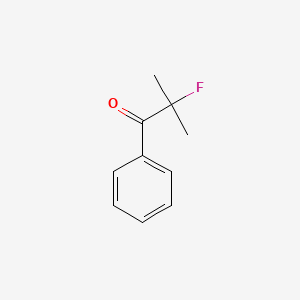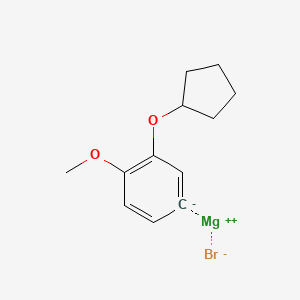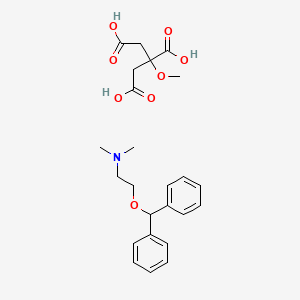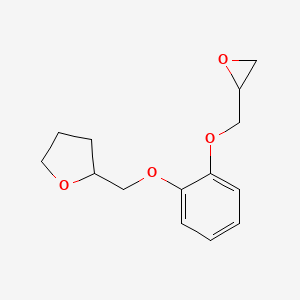
1,1'-Dioctyl-4,4'-bipyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dioctyl-4,4’-bipyridinium is a bipyridinium derivative known for its unique electrochemical properties. It is part of the viologen family, which are compounds characterized by their ability to undergo reversible redox reactions. This compound has garnered significant attention in various fields, including chemistry, biology, and materials science, due to its versatile applications and distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Dioctyl-4,4’-bipyridinium can be synthesized through the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . Another method involves the use of samarium (0) metal in the presence of a catalytic amount of 1,1’-dioctyl-4,4’-bipyridinium dibromide for the chemoselective reduction of aromatic nitro groups .
Industrial Production Methods: Industrial production of 1,1’-Dioctyl-4,4’-bipyridinium typically involves large-scale synthesis using the Zincke reaction due to its efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dioctyl-4,4’-bipyridinium undergoes various types of reactions, including:
Reduction: It can be reduced using samarium (0) metal, forming aromatic amines.
Cyclocondensation: This reaction with aromatic diamines produces conjugated oligomers.
Common Reagents and Conditions:
Samarium (0) metal: Used for reduction reactions.
1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts: Used in the Zincke reaction for cyclocondensation.
Major Products:
Aromatic amines: Formed from the reduction of aromatic nitro groups.
Conjugated oligomers: Produced through cyclocondensation reactions.
Scientific Research Applications
1,1’-Dioctyl-4,4’-bipyridinium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of conjugated oligomers and polymers with unique electrochemical properties.
Biology: Investigated for its potential anticancer activities.
Medicine: Explored for its use in diagnostic assays and as a component in electrochromic devices.
Industry: Utilized in the development of molecular machines and redox-flow batteries.
Mechanism of Action
The primary mechanism of action for 1,1’-Dioctyl-4,4’-bipyridinium involves its ability to undergo reversible redox reactions. The compound can form radical cation species, which are believed to be the active reducing agents in various chemical reactions . These redox properties are harnessed in applications such as electrochromic devices and molecular machines .
Comparison with Similar Compounds
1,1’-Dioctyl-4,4’-bipyridinium is unique among bipyridinium derivatives due to its long alkyl chains, which enhance its solubility and electrochemical properties. Similar compounds include:
1,1’-Dibutyl-4,4’-bipyridinium: Known for its use in metal coordination polymers.
N-methyl-4,4’-bipyridinium: Utilized in the synthesis of iodobismuthates.
N-ethyl-4,4’-bipyridinium: Another bipyridinium derivative with applications in coordination chemistry.
These compounds share similar redox properties but differ in their specific applications and structural characteristics.
Properties
CAS No. |
66620-94-8 |
|---|---|
Molecular Formula |
C26H42N2+2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C26H42N2/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3/q+2 |
InChI Key |
XJBZQYZBUDQHEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)

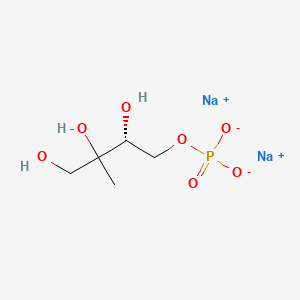


![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
